molecular formula C11H11NO3 B1586256 Ethyl 2-(2-cyanophenoxy)acetate CAS No. 39786-34-0

Ethyl 2-(2-cyanophenoxy)acetate

Cat. No.: B1586256
CAS No.: 39786-34-0
M. Wt: 205.21 g/mol
InChI Key: ORNAPWRLYAJFON-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanophenoxy)acetate: is an organic compound with the molecular formula C11H11NO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a cyano group at the ortho position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-cyanophenoxy)acetate can be synthesized through the reaction of 2-cyanophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours. The reaction mixture is then cooled, filtered, and purified to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-cyanophenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the cyano group.

    Substitution: Electrophilic reagents such as halogens can be used for substitution reactions on the phenoxy group.

Major Products Formed:

    Hydrolysis: 2-(2-cyanophenoxy)acetic acid.

    Reduction: Ethyl 2-(2-aminophenoxy)acetate.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(2-cyanophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-cyanophenoxy)acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative. These interactions can affect biological pathways and enzyme activities, making it useful in biochemical research .

Comparison with Similar Compounds

  • Methyl 2-(2-cyanophenoxy)acetate
  • Propyl 2-(2-cyanophenoxy)acetate
  • Butyl 2-(2-cyanophenoxy)acetate

Comparison: this compound is unique due to its specific ester group, which affects its solubility, reactivity, and biological activity compared to other similar compounds. The ethyl ester provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(2-cyanophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNAPWRLYAJFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384351
Record name ethyl 2-(2-cyanophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39786-34-0
Record name ethyl 2-(2-cyanophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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